molecular formula C10H9Br B6157488 1-(2-bromoethyl)-4-ethynylbenzene CAS No. 2229152-32-1

1-(2-bromoethyl)-4-ethynylbenzene

Cat. No.: B6157488
CAS No.: 2229152-32-1
M. Wt: 209.08 g/mol
InChI Key: QRLTXERBYWASMI-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-4-ethynylbenzene is an organic compound that belongs to the class of aryl bromides It features a benzene ring substituted with a bromoethyl group and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-4-ethynylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-ethynylbenzene using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or dichloromethane at elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalytic systems and automated reactors can further enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-4-ethynylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The ethynyl group can undergo coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst.

    Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carbonyl compounds or reduced to form alkanes or alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Sonogashira Coupling: Palladium(II) acetate, triphenylphosphine, and copper(I) iodide in a solvent like tetrahydrofuran or dimethyl sulfoxide under an inert atmosphere.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Coupling Products: Formation of substituted alkynes or alkenes.

    Oxidation Products: Aldehydes, ketones, or carboxylic acids.

    Reduction Products: Alkanes or alkenes.

Scientific Research Applications

1-(2-Bromoethyl)-4-ethynylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo polymerization and other chemical modifications.

    Medicinal Chemistry: It is explored for its potential biological activities and as a precursor for the synthesis of bioactive compounds.

    Catalysis: The compound can be used as a ligand or a substrate in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-bromoethyl)-4-ethynylbenzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In coupling reactions, the ethynyl group participates in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling mechanisms. The molecular targets and pathways involved vary based on the specific chemical transformation or biological activity being studied.

Comparison with Similar Compounds

1-(2-Bromoethyl)-4-ethynylbenzene can be compared with other similar compounds, such as:

    Bromoethane: A simpler alkyl bromide with similar reactivity in nucleophilic substitution reactions.

    4-Ethynylbromobenzene: A compound with similar structural features but different substitution patterns, affecting its reactivity and applications.

    Phenethyl Bromide:

The uniqueness of this compound lies in its combination of a bromoethyl and an ethynyl group, providing a versatile platform for diverse chemical transformations and applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-bromoethyl)-4-ethynylbenzene involves the reaction of 1-bromo-2-ethoxyethane with phenylacetylene in the presence of a strong base to form the desired product.", "Starting Materials": [ "1-bromo-2-ethoxyethane", "phenylacetylene", "strong base (e.g. potassium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 1-bromo-2-ethoxyethane and phenylacetylene in a suitable solvent (e.g. ethanol).", "Step 2: Add a strong base (e.g. potassium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Isolate the product by filtration or extraction and purify by recrystallization or column chromatography." ] }

CAS No.

2229152-32-1

Molecular Formula

C10H9Br

Molecular Weight

209.08 g/mol

IUPAC Name

1-(2-bromoethyl)-4-ethynylbenzene

InChI

InChI=1S/C10H9Br/c1-2-9-3-5-10(6-4-9)7-8-11/h1,3-6H,7-8H2

InChI Key

QRLTXERBYWASMI-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)CCBr

Purity

95

Origin of Product

United States

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